![molecular formula C10H13BrO B1281448 2-(4-Bromophenyl)-2-methylpropan-1-ol CAS No. 32454-37-8](/img/structure/B1281448.png)
2-(4-Bromophenyl)-2-methylpropan-1-ol
Overview
Description
The compound "2-(4-Bromophenyl)-2-methylpropan-1-ol" is a brominated organic molecule that is structurally characterized by the presence of a bromophenyl group attached to a tertiary alcohol. This structure suggests potential reactivity typical of brominated aromatics and tertiary alcohols, such as participation in nucleophilic substitution reactions or serving as a precursor in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related bromophenyl compounds can be achieved through palladium-catalyzed reactions, as demonstrated in the synthesis of 1,1,2,2-tetraarylethanes from 2-hydroxy-2-methylpropiophenone and aryl bromides . Additionally, the Reformatsky reaction, which involves the reaction of aldehydes with (\alpha)-halo esters, could potentially be adapted for the synthesis of similar bromophenyl alcohols .
Molecular Structure Analysis
The molecular structure of "2-(4-Bromophenyl)-2-methylpropan-1-ol" would likely exhibit strong intramolecular hydrogen bonding, as seen in related compounds where the OH group forms hydrogen bonds with nearby nitrogen atoms . This intramolecular interaction can significantly influence the reactivity and physical properties of the molecule.
Chemical Reactions Analysis
Bromophenyl compounds can undergo various chemical reactions, including nucleophilic substitutions and eliminations. For instance, the molecular ion of 3-phenyl-1-bromopropane can eliminate ethylene, indicating that bromine can migrate within the molecule under certain conditions . Electrochemical reduction of vicinal dibromides can lead to olefin formation with double-bond migration, suggesting that similar reactivity might be expected for "2-(4-Bromophenyl)-2-methylpropan-1-ol" . Moreover, reactions with Grignard reagents can yield tertiary amino alcohols, which could be analogous to the reactions involving "2-(4-Bromophenyl)-2-methylpropan-1-ol" .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(4-Bromophenyl)-2-methylpropan-1-ol" would be influenced by the presence of the bromophenyl group and the tertiary alcohol. The bromine atom adds significant molecular weight and could affect the boiling point and solubility of the compound. The tertiary alcohol group could be prone to oxidation and may participate in hydrogen bonding, affecting the compound's solubility and reactivity. The stereochemistry of related compounds has been studied, revealing the influence of substituents on the configuration of the molecule . Additionally, solvent effects on complexation reactions involving similar bromophenyl compounds have been observed, indicating that the choice of solvent can significantly impact the reactivity of such molecules .
Scientific Research Applications
Biofuel Research
2-Methylpropan-1-ol (isobutanol), a compound closely related to 2-(4-Bromophenyl)-2-methylpropan-1-ol, has been extensively studied for its application in biofuel research. It is considered a leading biofuel candidate due to its desirable properties as a gasoline additive. Research has focused on enhancing its anti-knock characteristics, making it a potential replacement for traditional fossil fuels. Studies have explored biofuels produced from microorganism metabolism, demonstrating that compounds like isobutanol can significantly improve the anti-knock properties of gasoline in spark ignition engines (Mack et al., 2014). Additionally, engineered enzymes have been developed to facilitate the production of isobutanol under anaerobic conditions, thus improving its yield and economic viability (Bastian et al., 2011).
Chemical Synthesis and Catalysis
In chemical synthesis, compounds similar to 2-(4-Bromophenyl)-2-methylpropan-1-ol have been utilized in various catalytic processes. For instance, hydrocarbonylation of prop-2-en-1-ol, a reaction catalyzed by rhodium triethylphosphine complexes, produces butane-1,4-diol and 2-methylpropan-1-ol. This reaction is significant in the formation of different alcohol-based compounds used in various industrial applications (Simpson et al., 1996).
Material Science and Photocatalysis
The derivatives of 2-methylpropan-1-ol are being explored in material science, particularly in the study of nonlinear optical (NLO) properties. These studies are crucial for developing materials with potential applications in photonics and telecommunication. For example, the synthesis and analysis of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol have been conducted, providing insights into its optical properties and potential applications in advanced material science (Praveenkumar et al., 2021).
Atmospheric Chemistry
Research in atmospheric chemistry has examined the degradation and reaction products of compounds related to 2-(4-Bromophenyl)-2-methylpropan-1-ol. Studies on 2-methyl-3-buten-2-ol, for instance, have investigated its photolysis and reaction with OH radicals in the atmosphere. This research is vital for understanding the role of these compounds in atmospheric processes, including ozone formation and the generation of secondary organic aerosols (Carrasco et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHZLLZSLJJFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297658 | |
Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-methylpropan-1-ol | |
CAS RN |
32454-37-8 | |
Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32454-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.